Cas no 1806742-57-3 (6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its key structural features—an iodo substituent at the 6-position, a trifluoromethoxy group at the 4-position, and a reactive aldehyde at the 2-position—make it valuable for further functionalization via cross-coupling, nucleophilic substitution, or condensation reactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the iodo substituent facilitates palladium-catalyzed transformations. This compound is particularly useful in the development of bioactive molecules, offering precise control over molecular architecture. High purity and consistent quality ensure reliable performance in demanding synthetic applications.
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde structure
1806742-57-3 structure
Product name:6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS No:1806742-57-3
MF:C8H5F3INO2
Molecular Weight:331.03048491478
CID:4835150

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
    • インチ: 1S/C8H5F3INO2/c1-4-5(3-14)13-7(12)2-6(4)15-8(9,10)11/h2-3H,1H3
    • InChIKey: ABZGGDBWPOTKLM-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C)C(C=O)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 39.2

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029091955-1g
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
1806742-57-3 97%
1g
$1,490.00 2022-03-31

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehydeに関する追加情報

Research Briefing on 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS: 1806742-57-3)

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS: 1806742-57-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethoxy and iodo substituents, serves as a versatile intermediate in the synthesis of pharmacologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

The compound's structural features, including the electron-withdrawing trifluoromethoxy group and the reactive iodo substituent, make it a valuable building block for the construction of complex heterocyclic systems. Researchers have utilized 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to generate diverse libraries of pyridine derivatives. These derivatives have shown promising activity against various biological targets, including cancer-associated kinases and inflammatory mediators.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the use of 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that the compound's reactivity allowed for efficient functionalization at the 2-position, enabling the introduction of diverse pharmacophores. The resulting BTK inhibitors exhibited potent enzymatic inhibition and favorable pharmacokinetic properties, highlighting the compound's utility in drug development.

Another area of interest is the compound's potential role in the development of positron emission tomography (PET) tracers. The iodo substituent in 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde can be replaced with radioactive isotopes, such as iodine-124, for imaging applications. Preliminary studies have shown that radiolabeled analogs of this compound can selectively target specific enzymes or receptors in vivo, providing a valuable tool for diagnostic imaging and therapeutic monitoring.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde. Recent advancements in flow chemistry and catalytic methods have addressed some of these issues, enabling more efficient and scalable production. Additionally, computational modeling studies have provided insights into the compound's reactivity and stability, guiding the optimization of synthetic protocols.

In conclusion, 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS: 1806742-57-3) represents a valuable scaffold in medicinal chemistry, with diverse applications in drug discovery and diagnostic imaging. Ongoing research continues to explore its potential, and future studies are expected to further elucidate its role in the development of next-generation therapeutics. Researchers and industry professionals are encouraged to monitor advancements in this area, as the compound's unique properties may unlock new opportunities in chemical biology and pharmaceutical sciences.

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